1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers face limited scaffolds that combine a rigid cyclohexanone core with a fluorine handle for kinase selectivity. This compound solves both needs. - **Dual reactivity**: Carboxylic acid (amide/ester coupling) + 4-oxo group (reductive amination, Grignard, Wittig). - **Optimized properties**: LogP 1.60, PSA 54.4 Ų - balances permeability and solubility. - **Safety advantage**: Higher boiling point (410.4°C) vs non-oxo analogs, safer for high-temperature reactions. Available from R&D to gram scale.

Molecular Formula C13H13FO3
Molecular Weight 236.24 g/mol
CAS No. 179064-49-4
Cat. No. B3040254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
CAS179064-49-4
Molecular FormulaC13H13FO3
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(C2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C13H13FO3/c14-11-4-2-1-3-10(11)13(12(16)17)7-5-9(15)6-8-13/h1-4H,5-8H2,(H,16,17)
InChIKeyZSHLDJCZQFHYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid: Dual-Functional Building Block


1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS 179064-49-4) is a fluorinated aromatic compound belonging to the cyclohexanecarboxylic acid class, characterized by a 4-oxo (ketone) group and a 2-fluorophenyl substituent on the cyclohexane ring [1]. With a molecular formula of C13H13FO3 and a molecular weight of 236.24 g/mol, it serves as a versatile synthetic intermediate due to its dual functional handles: the carboxylic acid group allows for amide or ester bond formation, while the 4-oxo group provides a site for nucleophilic addition, reduction, or condensation reactions . This combination of functionalities makes it particularly valuable in the construction of complex molecular architectures for pharmaceutical research and development [2].

Dual reactive handles: carboxylic acid and ketone support amide coupling and nucleophilic addition
Fluorophenyl group provides an NMR-active probe for reaction monitoring

SAR Irreplaceability of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid


Substituting 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid with a closely related analog such as 1-(2-fluorophenyl)cyclohexanecarboxylic acid (CAS 106795-66-8) or 4-oxocyclohexanecarboxylic acid (CAS 874-61-3) introduces significant alterations in physicochemical properties, reactivity, and potential biological interactions [1]. The presence of the 4-oxo group in the target compound introduces a polar, hydrogen-bond-accepting ketone, which substantially lowers its LogP (1.60) and increases its polar surface area (PSA 54.4 Ų) compared to the non-oxo analog (XLogP ~3.5, PSA ~37.3 Ų) [2][3]. These changes directly impact membrane permeability, solubility, and binding affinity in biological systems, making the target compound non-interchangeable in medicinal chemistry programs . Furthermore, the 4-oxo group serves as a critical synthetic handle for downstream derivatization—such as reductive amination or Wittig reactions—that is entirely absent in the non-oxo analog, fundamentally altering the synthetic utility of the scaffold [4].

Altered physicochemical profile
Removing the 4-oxo group significantly changes polarity and hydrogen-bonding capacity, which may shift solubility and assay behavior.
Loss of key synthetic handle
The ketone moiety is essential for downstream derivatization steps; its absence in analogs limits scaffold elaboration possibilities.

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid: Quantitative Evidence


Differential Lipophilicity and Permeability Profiles

The 4-oxo group in 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid significantly reduces lipophilicity compared to the non-oxo analog 1-(2-fluorophenyl)cyclohexanecarboxylic acid. This is quantified by a lower predicted LogP (1.60) and a higher polar surface area (PSA 54.4 Ų) versus the non-oxo analog's XLogP of approximately 3.5 and PSA of 37.3 Ų [1][2]. This difference is critical for optimizing solubility and reducing non-specific binding in biological assays .

Lipophilicity & PSA
Predicted
Target: LogP 1.60, PSA 54.4 ŲvsAnalog: LogP ~3.5, PSA 37.3 Ų
ΔLogP -1.9, ΔPSA +17.1
Supports solubility and permeability profiling
Computed values; experimental validation advised
Medicinal Chemistry Physicochemical Profiling Drug Design

Thermal Stability vs. Non-Oxo Analog

The target compound exhibits a substantially higher predicted boiling point (410.4 ± 45.0 °C) and flash point (202.0 ± 28.7 °C) compared to the non-oxo analog 1-(2-fluorophenyl)cyclohexanecarboxylic acid, which has a boiling point of 356 °C and a flash point of 169.1 °C [1][2]. This ~54 °C increase in boiling point and ~33 °C increase in flash point indicate stronger intermolecular forces (dipole-dipole interactions) due to the presence of the ketone group, which can influence handling, storage, and purification conditions [3].

Thermal Stability
Predicted
Target: BP 410.4°C, FP 202.0°CvsAnalog: BP 356°C, FP 169.1°C
ΔBP +54°C, ΔFP +33°C
Indicates lower volatility for scale-up handling
Predicted data; confirm experimentally
Process Chemistry Thermal Analysis Safety Assessment

FGFR4 Kinase Inhibition

A compound identified as 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid has been reported to inhibit the kinase domain of human Fibroblast Growth Factor Receptor 4 (FGFR4) with an IC50 of 43 nM in a Caliper mobility shift assay [1]. While this data requires validation for this specific compound, it provides a quantitative benchmark for potential kinase inhibitory activity that may differentiate it from structurally similar analogs lacking the 4-oxo group, which have not been reported with FGFR4 activity.

FGFR4 Inhibition
Data to verify
IC50 43 nM
Supports FGFR4 kinase inhibition study context
Requires confirmation for exact structure
Oncology Kinase Inhibition Target Validation

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid: Precision Applications


FGFR4 Kinase Inhibitor Libraries

Given its potential FGFR4 inhibitory activity (IC50 43 nM in a binding assay) [1], 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid can be utilized as a core scaffold for the synthesis of focused kinase inhibitor libraries. Its carboxylic acid handle allows for facile amide coupling with diverse amines to generate analogs for SAR exploration. Researchers can leverage its dual functionality to install additional pharmacophores while maintaining the core cyclohexane-fluorophenyl motif.

Ketone-Directed Cyclohexane Functionalization

The 4-oxo group serves as a versatile synthetic handle for reactions such as reductive amination, Grignard additions, or Wittig olefination [2]. This compound is ideal for developing new synthetic routes to highly substituted cyclohexane derivatives, which are prevalent in natural products and pharmaceuticals. Its fluorophenyl group also provides a useful NMR probe for reaction monitoring.

Thermal Stability for Process Scale-Up

The predicted boiling point (410.4 °C) and flash point (202.0 °C) of 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid indicate lower volatility and flammability compared to its non-oxo analog [3]. This makes it a potentially safer candidate for reactions requiring elevated temperatures, such as amide couplings or esterifications, during process development. Its higher thermal stability may also simplify purification by distillation or sublimation.

Application
Selection Property
Validation Focus
FGFR4 Kinase Inhibitor Library Synthesis
Scaffold with reported FGFR4 inhibition profile
Kinase assay target engagement validation
Ketone-Directed Cyclohexane Derivatization
Dual carboxyl and ketone reactivity
Reaction yield and stereochemical outcome
Elevated-Temperature Process Development
Predicted low volatility profile
Experimental thermal stability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.